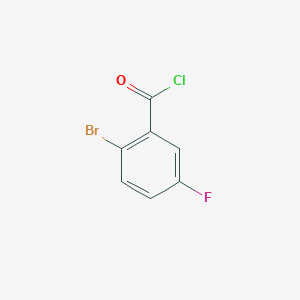

2-Bromo-5-fluorobenzoyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-fluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO/c8-6-2-1-4(10)3-5(6)7(9)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIFDGTIOMAVGAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378778 | |

| Record name | 2-bromo-5-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111771-13-2 | |

| Record name | 2-Bromo-5-fluorobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111771-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-bromo-5-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoyl chloride, 2-bromo-5-fluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 2-Bromo-5-fluorobenzoyl chloride

An In-depth Technical Guide to 2-Bromo-5-fluorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core , a key intermediate in various synthetic applications. The information is curated for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Physicochemical Properties

This compound is a halogenated aromatic acyl chloride. Its reactivity is primarily dictated by the acyl chloride group, which is a versatile functional group for acylation reactions. The presence of bromine and fluorine atoms on the benzene ring also influences its chemical properties and potential for further functionalization.

Quantitative Data Summary

The following table summarizes the key .

| Property | Value |

| CAS Number | 111771-13-2[1][2][3] |

| Molecular Formula | C₇H₃BrClFO[1][3] |

| Molecular Weight | 237.45 g/mol [1] |

| Melting Point | 20-22 °C[1] |

| Boiling Point | 243.7 ± 20.0 °C (Predicted)[1] |

| Density | 1.742 ± 0.06 g/cm³ (Predicted)[1] |

| Flash Point | 101.2 °C[1] |

| Refractive Index | 1.561[1] |

| Vapor Pressure | 0.0316 mmHg at 25°C[1] |

| PSA (Polar Surface Area) | 17.1 Ų |

| XLogP3 | 2.967[1] |

Experimental Protocols

Probable Synthesis of this compound

A common and widely applicable method for the synthesis of acyl chlorides is the treatment of the corresponding carboxylic acid with a chlorinating agent. For this compound, the starting material would be 2-Bromo-5-fluorobenzoic acid.

Reaction Scheme:

Experimental Protocol Outline:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet to a scrubber, suspend 2-Bromo-5-fluorobenzoic acid in an inert solvent such as toluene or dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Chlorinating Agent: Add a molar excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to the suspension. A catalytic amount of dimethylformamide (DMF) is often added when using oxalyl chloride.

-

Reaction: The reaction mixture is typically heated to reflux and stirred until the reaction is complete, which can be monitored by the cessation of gas evolution (HCl and SO₂ or CO and CO₂).

-

Work-up: Upon completion, the excess chlorinating agent and solvent are removed under reduced pressure, often via distillation.

-

Purification: The crude this compound is then purified, typically by fractional distillation under high vacuum to yield the pure product.

Reactivity and Handling

As an acyl chloride, this compound is a reactive electrophile. The carbonyl carbon is highly susceptible to nucleophilic attack.

-

It readily reacts with water (hydrolysis) to form the corresponding carboxylic acid, 2-Bromo-5-fluorobenzoic acid.

-

It reacts with alcohols (alcoholysis) to form esters.

-

It reacts with amines (aminolysis) to form amides.

Due to its reactivity with moisture, it is crucial to handle this compound under anhydrous conditions, preferably in a well-ventilated fume hood and under an inert atmosphere (e.g., nitrogen or argon). It should be stored in a tightly sealed container in a cool, dry place.

Safety Information

This compound is expected to be corrosive and a lachrymator, characteristic of many acyl chlorides. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times. In case of contact, immediately flush the affected area with copious amounts of water.

Applications in Research and Development

This compound serves as a valuable building block in organic synthesis, particularly for the introduction of the 2-bromo-5-fluorobenzoyl moiety into a molecule. This is of significant interest in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals, where the specific substitution pattern can impart desired biological activity. The bromine and fluorine atoms also provide handles for further synthetic transformations, such as cross-coupling reactions.

The following diagram illustrates a general workflow for the utilization of this compound in a synthetic scheme.

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-fluorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways, reaction mechanisms, and experimental protocols for the preparation of 2-Bromo-5-fluorobenzoyl chloride, a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules.

Core Synthesis Pathway: Chlorination of 2-Bromo-5-fluorobenzoic Acid

The most prevalent and direct method for the synthesis of this compound is the chlorination of its corresponding carboxylic acid, 2-Bromo-5-fluorobenzoic acid. This transformation is typically achieved using common chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) with a catalytic amount of N,N-dimethylformamide (DMF).

Method 1: Synthesis using Thionyl Chloride

The reaction of 2-Bromo-5-fluorobenzoic acid with thionyl chloride is a robust and high-yielding method for the preparation of this compound.

Reaction Mechanism:

The reaction proceeds through a nucleophilic acyl substitution. The carboxylic acid first reacts with thionyl chloride to form a highly reactive chlorosulfite intermediate. This intermediate then undergoes nucleophilic attack by a chloride ion, leading to the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts.

Mechanism of this compound synthesis using Thionyl Chloride

Experimental Protocol:

A general procedure involves the following steps:

-

To 2-Bromo-5-fluorobenzoic acid (1.0 eq), add an excess of thionyl chloride (SOCl₂) (e.g., 1.25 eq).

-

The mixture is heated, for instance, at 70-100°C.

-

The reaction is monitored for its completion, which can take several hours (e.g., 1.5 to 12 hours).

-

Upon completion, the excess thionyl chloride is removed, typically by distillation or evaporation under reduced pressure.

-

The resulting this compound is often used in the next synthetic step without further purification.

Method 2: Synthesis using Oxalyl Chloride and Catalytic DMF

The use of oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) is another effective method for the synthesis of this compound. This method is often preferred for its milder reaction conditions.

Reaction Mechanism:

This reaction proceeds via the formation of a Vilsmeier-Haack reagent, an electrophilic iminium salt, from the reaction of oxalyl chloride and DMF. The Vilsmeier-Haack reagent then activates the carboxylic acid, which subsequently undergoes nucleophilic attack by a chloride ion to yield the final acyl chloride, regenerating the DMF catalyst in the process. The byproducts, carbon dioxide and carbon monoxide, are gases, which simplifies the workup.

Catalytic Cycle of this compound synthesis using Oxalyl Chloride and DMF

Experimental Protocol:

A typical laboratory-scale procedure is as follows:

-

Dissolve 2-Bromo-5-fluorobenzoic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM).

-

Add oxalyl chloride (e.g., 1.1-1.5 eq) to the solution.

-

Add a catalytic amount of dry DMF (e.g., a few drops).

-

Stir the reaction mixture at room temperature until the reaction is complete, which can be monitored by the cessation of gas evolution.

-

The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude this compound.

Alternative Synthesis Pathway: From 2-Bromo-5-fluorotoluene

An alternative, two-step synthesis route starts from 2-Bromo-5-fluorotoluene. This pathway involves the oxidation of the methyl group to a carboxylic acid, followed by chlorination as described above.

Step 1: Oxidation of 2-Bromo-5-fluorotoluene

The methyl group of 2-Bromo-5-fluorotoluene can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄).

Experimental Protocol:

-

A mixture of 2-Bromo-5-fluorotoluene in water is treated with potassium permanganate.

-

The reaction mixture is heated to promote the oxidation.

-

After the reaction is complete, the manganese dioxide byproduct is removed by filtration.

-

The filtrate is acidified to precipitate the 2-Bromo-5-fluorobenzoic acid, which is then collected by filtration.

Step 2: Chlorination of 2-Bromo-5-fluorobenzoic Acid

The resulting 2-Bromo-5-fluorobenzoic acid is then converted to this compound using either thionyl chloride or oxalyl chloride as detailed in the previous section.

Alternative Synthesis Workflow

Data Presentation

| Synthesis Pathway | Reagents | Typical Yield (%) | Purity (%) | Reference |

| Chlorination of 2-Bromo-5-fluorobenzoic Acid | Thionyl Chloride (SOCl₂) | ~100 | High | DOI:10.1021/jacs.0c09080[1] |

| Chlorination of 2-Bromo-5-fluorobenzoic Acid | Oxalyl Chloride ((COCl)₂), cat. DMF | High | High | General procedure, specific data not found |

| Oxidation and Chlorination from 2-Bromo-5-fluorotoluene | 1. KMnO₄ 2. SOCl₂ | ~70 (for oxidation) | High | DOI:10.1021/jo00237a023[1] |

Note: The yields and purity can vary depending on the specific reaction conditions and purification methods employed. The purity of the final product is often high enough for subsequent reactions without extensive purification.

Purification

If necessary, this compound can be purified by distillation under reduced pressure. Given its reactivity, especially its sensitivity to moisture, all purification steps should be carried out under anhydrous conditions.

Safety Considerations

-

Thionyl chloride and oxalyl chloride are corrosive and react violently with water. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

The reactions with thionyl chloride and oxalyl chloride produce toxic gases (HCl, SO₂, CO). Proper scrubbing or venting of these gases is essential.

-

This compound is a reactive acyl chloride and should be handled with care. It is sensitive to moisture and should be stored in a dry environment.

References

Navigating the Frontier of Drug Discovery: A Technical Guide to the Synthetic Intermediate 2-Bromo-5-fluorobenzoyl Chloride (CAS 111771-13-2)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide addresses the chemical properties, potential applications, and associated hazards of 2-Bromo-5-fluorobenzoyl chloride (CAS 111771-13-2). It is crucial to note that this compound is primarily utilized as a chemical intermediate for synthesis. As of the latest available data, there is no published evidence of its intrinsic biological activity, established mechanism of action, or defined signaling pathways. The information presented herein is intended to guide researchers on its potential use as a starting material in the development of novel, biologically active molecules.

Executive Summary

This compound is a substituted aromatic acyl chloride, a class of compounds widely employed in organic synthesis. Its utility in drug discovery lies in its reactive nature, allowing for the construction of more complex molecular architectures. While direct biological data on this specific compound is absent from the scientific literature, the benzoyl chloride scaffold and its halogenated derivatives are integral to the synthesis of numerous pharmacologically active agents. This guide provides a comprehensive overview of its known properties, a general framework for its synthetic applications, and a discussion of the potential biological screening cascades for its derivatives, drawing parallels from structurally related compounds.

Physicochemical Properties and Hazard Profile

A thorough understanding of the physicochemical properties and hazards is paramount for the safe handling and effective use of this compound in a laboratory setting.

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 111771-13-2 | N/A |

| Molecular Formula | C₇H₃BrClFO | N/A |

| Molecular Weight | 237.45 g/mol | N/A |

| Appearance | Not specified, likely a liquid or low-melting solid | N/A |

| Boiling Point | 243.7 ± 20.0 °C (Predicted) | N/A |

| Melting Point | 20-22 °C | N/A |

| Density | 1.742 ± 0.06 g/cm³ (Predicted) | N/A |

| Flash Point | 101.2 °C | N/A |

Hazard Identification and Safety Precautions

As an acyl chloride, this compound is expected to be corrosive, a lachrymator, and moisture-sensitive. It will react with water to produce hydrochloric acid and 2-bromo-5-fluorobenzoic acid.

| Hazard Statement | Precautionary Statement |

| H314: Causes severe skin burns and eye damage. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| EUH014: Reacts violently with water. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | |

| P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

Handling and Storage: This compound should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents.

Synthetic Utility and Experimental Workflow

The primary value of this compound lies in its role as a versatile building block for creating a diverse library of compounds for biological screening. The acyl chloride moiety is highly reactive towards nucleophiles, while the bromo and fluoro substituents on the aromatic ring provide handles for further functionalization, for instance, through cross-coupling reactions.

General Synthetic Scheme for Derivatization

A common application of benzoyl chlorides is in the synthesis of amides and esters, which are prevalent motifs in biologically active molecules. Furthermore, the presence of a halogen allows for subsequent modifications using transition-metal-catalyzed cross-coupling reactions.

Experimental Protocol: General Procedure for Amide Synthesis

This protocol provides a general method for the synthesis of an amide derivative from this compound, a common first step in a drug discovery campaign.

Materials:

-

This compound

-

Primary or secondary amine (1.0 equivalent)

-

Triethylamine or other non-nucleophilic base (1.1 equivalents)

-

Anhydrous dichloromethane (DCM)

-

Round-bottom flask, magnetic stirrer, and nitrogen atmosphere setup

Procedure:

-

Dissolve the amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of this compound (1.05 eq) in anhydrous DCM to the stirred amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired amide.

Hypothetical Biological Screening and Signaling Pathways

While no biological activity has been reported for this compound, its derivatives, particularly those containing heterocyclic ring systems, could be screened for a variety of biological targets based on the known activities of structurally similar compounds. For instance, benzoyl-containing scaffolds are present in molecules with anticancer, anti-inflammatory, and antimicrobial properties.

Potential Therapeutic Areas and Screening Assays

Based on the activities of analogous chemical structures, a library of compounds derived from this compound could be prioritized for screening in the following areas:

-

Oncology: Many anticancer agents function by inducing apoptosis or inhibiting cell proliferation.

-

Inflammation: Derivatives could be screened for their ability to inhibit key inflammatory enzymes or cytokines.

-

Infectious Diseases: The scaffold could be elaborated to generate compounds with antibacterial or antifungal activity.

Initial Screening Assays: A primary screen would typically involve in vitro assays to assess cytotoxicity and antiproliferative effects.

| Assay | Principle | Endpoint Measured |

| MTT Assay | Measures the metabolic activity of cells, which is proportional to the number of viable cells.[1] | Colorimetric change, indicating cell viability.[1] |

| Trypan Blue Exclusion | Viable cells with intact membranes exclude the dye, while non-viable cells take it up. | Microscopic count of stained (dead) vs. unstained (live) cells. |

| Cell Cycle Analysis | Flow cytometry-based analysis of DNA content to determine the distribution of cells in different phases of the cell cycle. | Changes in cell cycle progression (e.g., G2/M arrest). |

Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol outlines a standard procedure for evaluating the cytotoxic effects of newly synthesized compounds on a cancer cell line.[1]

Materials:

-

Cancer cell line (e.g., HeLa, A549)

-

Complete cell culture medium

-

96-well plates

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in a complete culture medium. The final DMSO concentration should be kept below 0.5%.

-

Remove the old medium from the cells and add the medium containing the various concentrations of the test compounds. Include vehicle (DMSO) controls.

-

Incubate the plate for 24-72 hours at 37 °C in a humidified CO₂ incubator.

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.[1]

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Potential Mechanism of Action and Signaling Pathway Analysis

Should a derivative of this compound exhibit significant antiproliferative activity, further studies would be required to elucidate its mechanism of action. Based on the activities of structurally related halogenated benzoyl compounds, a plausible mechanism could involve the disruption of microtubule dynamics.

To investigate this hypothesis, a tubulin polymerization assay could be performed. This in vitro assay measures the effect of a compound on the assembly of purified tubulin into microtubules, often by monitoring changes in turbidity or fluorescence. A compound that inhibits tubulin polymerization would be a promising candidate for further development as an antimitotic agent.

Conclusion

This compound (CAS 111771-13-2) is a valuable chemical intermediate with significant potential in the field of drug discovery. While devoid of known intrinsic biological activity, its reactive nature and substitution pattern make it an ideal starting point for the synthesis of diverse compound libraries. By leveraging established synthetic methodologies and employing a systematic biological screening cascade, researchers can utilize this compound to explore novel chemical space in the quest for new therapeutic agents. Future research into the derivatives of this compound may uncover compounds with potent and selective biological activities, contributing to the advancement of medicine.

References

Spectroscopic Data of 2-Bromo-5-fluorobenzoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Bromo-5-fluorobenzoyl chloride (CAS No. 111771-13-2). Due to the limited availability of public experimental spectra for this specific molecule, this document presents a predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound in synthetic and drug development workflows.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of similar substituted benzoyl chlorides and related aromatic systems.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 7.30 - 7.50 | dd | J(H-F) ≈ 8-9, J(H-H) ≈ 3-4 |

| H-4 | 7.60 - 7.80 | dd | J(H-H) ≈ 8-9, J(H-F) ≈ 4-5 |

| H-6 | 8.00 - 8.20 | dd | J(H-H) ≈ 3-4, J(H-F) ≈ 2-3 |

Solvent: CDCl₃. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 166 - 170 |

| C-1 | 132 - 136 (d, J(C-F) ≈ 8-10 Hz) |

| C-2 | 120 - 124 (d, J(C-F) ≈ 25-30 Hz) |

| C-3 | 118 - 122 (d, J(C-F) ≈ 20-25 Hz) |

| C-4 | 135 - 139 (d, J(C-F) ≈ 8-10 Hz) |

| C-5 | 160 - 164 (d, J(C-F) ≈ 250-260 Hz) |

| C-6 | 130 - 134 (d, J(C-F) ≈ 3-5 Hz) |

Solvent: CDCl₃. Chemical shifts are referenced to the solvent peak (δ = 77.16 ppm). "d" indicates a doublet due to C-F coupling.

Table 3: Predicted IR Spectroscopic Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| C=O (Acid Chloride) | 1770 - 1810 | Strong, sharp carbonyl stretch |

| C-Cl | 650 - 850 | Stretch |

| C-Br | 500 - 600 | Stretch |

| C-F | 1000 - 1400 | Stretch |

| Aromatic C=C | 1450 - 1600 | Multiple bands |

| Aromatic C-H | 3000 - 3100 | Stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Predicted Fragment | Description |

| 236/238/240 | [M]⁺ | Molecular ion peak, showing isotopic pattern for Bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and Chlorine (³⁵Cl/³⁷Cl ≈ 3:1) |

| 201/203 | [M-Cl]⁺ | Loss of chlorine radical. Isotopic pattern for Bromine will be present. |

| 173/175 | [M-COCl]⁺ | Loss of the benzoyl chloride group. Isotopic pattern for Bromine will be present. |

| 157 | [C₆H₃BrF]⁺ | Fragment corresponding to bromofluorobenzene. |

Ionization method: Electron Ionization (EI). The presence of bromine and chlorine isotopes will result in a characteristic isotopic cluster for the molecular ion and any fragments containing these halogens.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

-

Instrumentation : Utilize a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional proton spectrum.

-

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be necessary compared to ¹H NMR to achieve adequate signal intensity.

-

Reference the spectrum to the solvent peak (CDCl₃ at δ = 77.16 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation : As this compound has a low melting point (20-22 °C), it can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr). Alternatively, a dilute solution in a suitable solvent (e.g., CCl₄) can be prepared.

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition :

-

Record a background spectrum of the empty sample compartment or the pure solvent.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the sample in a volatile organic solvent, such as methanol or acetonitrile.

-

Instrumentation : Employ a mass spectrometer, often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Acquisition :

-

Introduce the sample into the ion source (e.g., Electron Ionization - EI).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

-

Visualizations

Spectroscopic Data Relationship

Caption: Logical relationship of spectroscopic techniques for molecular characterization.

Generalized Experimental Workflow

Caption: Generalized workflow for spectroscopic analysis.

Navigating the Solubility and Stability of 2-Bromo-5-fluorobenzoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-fluorobenzoyl chloride is a reactive chemical intermediate crucial for the synthesis of a variety of pharmaceutical and specialty chemical compounds. Its utility is intrinsically linked to its solubility and stability in organic solvents, which dictates reaction conditions, purification strategies, and storage protocols. This technical guide provides a comprehensive overview of the expected solubility and stability profile of this compound based on the well-established chemistry of acyl chlorides. Due to the absence of specific quantitative data in publicly available literature, this document focuses on providing a robust framework for experimental determination, including detailed methodologies and predictive assessments.

Core Concepts: The Reactive Nature of Acyl Chlorides

This compound, as an acyl chloride, is characterized by a highly electrophilic carbonyl carbon. This is a consequence of the electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom. This inherent reactivity is the primary determinant of its stability and solvent compatibility. The chlorine atom is an excellent leaving group, making the compound highly susceptible to nucleophilic attack.[1]

Reactivity with Protic Solvents: A Cautionary Note

Protic solvents, which possess a hydrogen atom bound to an electronegative atom (such as in water, alcohols, and primary or secondary amines), are generally unsuitable for dissolving this compound if the integrity of the compound is to be maintained.[1] The interaction with these solvents is not a simple dissolution but a chemical reaction known as solvolysis.[1]

-

Hydrolysis: Reaction with water, even trace amounts from atmospheric moisture, leads to rapid degradation to form 2-bromo-5-fluorobenzoic acid and hydrochloric acid.[2][3]

-

Alcoholysis: Reaction with alcohols results in the formation of the corresponding ester and HCl.[3]

-

Aminolysis: Reaction with primary or secondary amines yields the corresponding amide and HCl.[3]

These reactions are often vigorous and exothermic. Therefore, for applications requiring the acyl chloride to remain intact, the use of protic solvents should be strictly avoided.

Solubility in Aprotic Solvents: The Preferred Media

Aprotic solvents, which lack an acidic proton, are the recommended choice for dissolving and reacting with this compound.[1] These include a wide range of non-reactive solvents such as hydrocarbons, ethers, and chlorinated solvents. The solubility in these media will be governed by the polarity of the solvent and the overall polarity of the this compound molecule.

Predicted Solubility and Stability Profile

While quantitative data is not available, a qualitative assessment of solubility and stability in common organic solvents can be predicted based on the principles of "like dissolves like" and the known reactivity of acyl chlorides.

| Solvent Category | Solvent Example | Predicted Solubility | Predicted Stability & Compatibility |

| Protic Solvents | Water, Methanol, Ethanol | Reactive (Solvolysis) | Unstable. Rapidly decomposes.[2][4] |

| Isopropanol, Acetic Acid | Reactive (Solvolysis) | Unstable. Rapidly decomposes.[1] | |

| Polar Aprotic Solvents | Tetrahydrofuran (THF) | Likely Soluble | Good. Suitable for reactions, but should be anhydrous.[3] |

| Dichloromethane (DCM) | Likely Soluble | Good. A common solvent for acyl chloride reactions. Must be anhydrous.[3] | |

| Acetonitrile (MeCN) | Likely Soluble | Good. Suitable for reactions, ensure it is anhydrous.[3] | |

| N,N-Dimethylformamide (DMF) | Likely Soluble | Good, with caution. DMF can contain trace water and may have some reactivity under certain conditions.[5] | |

| Acetone | Likely Soluble | Fair. Potential for slow enolate-catalyzed reactions, should be used with caution and be anhydrous. | |

| Non-Polar Aprotic Solvents | Toluene, Hexanes | Likely Soluble | Good. Suitable for reactions and storage, provided they are anhydrous. |

| Diethyl Ether | Likely Soluble | Good. Suitable for reactions, must be anhydrous. |

Note: All aprotic solvents must be rigorously dried before use to prevent hydrolysis.

Experimental Determination of Solubility and Stability

Given the lack of published data, experimental determination is crucial for any research or development activities involving this compound.

Experimental Protocol for Quantitative Solubility Determination

This protocol outlines a general method for determining the solubility of this compound in a chosen anhydrous aprotic solvent at a specific temperature.

Materials:

-

This compound

-

Selected anhydrous aprotic solvent(s)

-

Vials with tight-fitting caps

-

Constant temperature shaker/incubator

-

Analytical balance

-

Syringe filters (PTFE, 0.22 µm)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the selected anhydrous solvent. "Excess" is confirmed by the presence of undissolved solid.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached. Equilibrium is achieved when the concentration of the solute in the solution remains constant over time.[1]

-

-

Sample Collection and Preparation:

-

Allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solids.

-

Record the exact volume of the filtrate.

-

Dilute the filtered solution to the mark with the same anhydrous solvent.

-

-

Analytical Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method to determine the concentration of the compound in the diluted sample.

-

Construct a calibration curve from the standard solutions.

-

Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor. This concentration represents the solubility at the specified temperature.

-

Experimental Protocol for Stability Assessment

This protocol provides a framework for evaluating the stability of this compound in a selected anhydrous aprotic solvent over time.

Materials:

-

This compound

-

Selected anhydrous aprotic solvent(s)

-

Vials with tight-fitting caps, stored under an inert atmosphere (e.g., in a glovebox or desiccator)

-

Constant temperature storage chambers (e.g., 25 °C, 40 °C)

-

HPLC or GC system

Methodology:

-

Preparation of Stock Solution:

-

Prepare a solution of this compound in the chosen anhydrous solvent at a known concentration (e.g., 1 mg/mL).

-

Dispense this solution into several vials, ensuring a consistent volume in each.

-

Seal the vials tightly under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.

-

-

Time-Point Analysis:

-

Establish a baseline (T=0) by immediately analyzing one of the prepared vials.

-

Store the remaining vials at the desired temperature(s).

-

At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), remove a vial from storage.

-

Analyze the sample by HPLC or GC to determine the concentration of this compound.

-

Monitor the chromatogram for the appearance of new peaks, which would indicate degradation products (e.g., 2-bromo-5-fluorobenzoic acid).

-

-

Data Analysis:

-

Plot the concentration of this compound as a function of time for each storage temperature.

-

The rate of degradation can be determined from the slope of this plot. This data can be used to establish a shelf-life for the compound in solution under the tested conditions.

-

Visualizing the Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility and stability.

Caption: Experimental workflow for assessing solubility and stability.

Conclusion and Recommendations

References

A Methodological Guide to the Theoretical and Computational Investigation of 2-Bromo-5-fluorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-fluorobenzoyl chloride is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. A thorough understanding of its molecular structure, reactivity, and spectroscopic properties is crucial for optimizing reaction conditions and designing novel derivatives. This technical guide outlines a comprehensive methodological framework for the theoretical and computational investigation of this compound using quantum chemical methods. In the absence of extensive published computational data for this specific molecule, this document serves as a detailed protocol, drawing upon established computational studies of analogous substituted benzoyl chlorides and halobenzenes. The guide details the computational protocols for geometry optimization, vibrational frequency analysis, and the exploration of electronic properties, providing a roadmap for researchers to generate and interpret high-quality theoretical data.

Introduction

Substituted benzoyl chlorides are a class of versatile reagents in organic synthesis. The presence of halogen substituents, such as in this compound, significantly influences the molecule's reactivity and electronic properties. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for elucidating the molecular characteristics that govern its chemical behavior. This guide provides a systematic approach to the computational modeling of this compound, enabling a deeper understanding of its properties.

Computational Methodology

This section details the recommended computational protocols for a thorough theoretical study of this compound.

Geometry Optimization

The first step in any computational analysis is to determine the ground-state equilibrium geometry of the molecule.

Protocol:

-

Software: Gaussian, ORCA, or any other suitable quantum chemistry software package.

-

Method: Density Functional Theory (DFT) is a robust and widely used method for such calculations. The B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional, is a common choice for organic molecules.

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended. The inclusion of diffuse functions (++) is important for accurately describing the electron distribution, especially for the electronegative halogen atoms, and polarization functions (d,p) allow for more flexibility in the orbital shapes.

-

Procedure:

-

Construct the initial molecular structure of this compound.

-

Perform a geometry optimization calculation without any symmetry constraints.

-

Confirm that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies indicates a stable equilibrium geometry.

-

The optimized geometric parameters (bond lengths and angles) can then be tabulated for analysis.

Vibrational Analysis

Vibrational frequency calculations are essential for predicting the infrared (IR) and Raman spectra of the molecule.

Protocol:

-

Software: As above.

-

Method: Using the optimized geometry obtained from the previous step, perform a frequency calculation at the same level of theory (e.g., B3LYP/6-311++G(d,p)).

-

Procedure:

-

The output will provide the harmonic vibrational frequencies, IR intensities, and Raman activities.

-

It is common practice to scale the calculated frequencies by an empirical scaling factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and other systematic errors in the theoretical model, allowing for a more accurate comparison with experimental spectra.

-

The calculated spectra can be visualized and compared with experimental FTIR and FT-Raman spectra for validation of the computational model.

-

Electronic Properties

The electronic properties of a molecule are key to understanding its reactivity and intermolecular interactions.

Protocol:

-

Software: As above.

-

Method: The electronic properties can be calculated at the same level of theory (e.g., B3LYP/6-311++G(d,p)) using the optimized geometry.

-

Key Properties to Analyze:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites. This is particularly useful for predicting how the molecule will interact with other reagents.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into charge transfer interactions within the molecule.

-

Predicted Data and Analysis

While specific published data for this compound is scarce, this section presents the expected results from the aforementioned computational protocols in a structured format. These tables are populated with representative data based on studies of similar molecules.

Optimized Geometric Parameters

The following table summarizes the predicted optimized geometric parameters for this compound.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C-Br | 1.89 |

| C-F | 1.35 | |

| C-C (ring) | 1.39 - 1.41 | |

| C=O | 1.20 | |

| C-Cl | 1.78 | |

| **Bond Angles (°) ** | C-C-Br | 119.5 |

| C-C-F | 118.0 | |

| C-C=O | 125.0 | |

| O=C-Cl | 120.0 |

Predicted Vibrational Frequencies

A selection of predicted, scaled vibrational frequencies and their assignments are presented below.

| Wavenumber (cm⁻¹) | Assignment |

| ~3100 | C-H stretching |

| ~1750 | C=O stretching |

| ~1600 | C=C aromatic stretching |

| ~1250 | C-F stretching |

| ~1100 | C-Cl stretching |

| ~650 | C-Br stretching |

Predicted Electronic Properties

The key electronic properties are summarized in the following table.

| Property | Predicted Value |

| HOMO Energy | -7.0 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.5 eV |

Visualizations

Visual representations are critical for understanding the complex data generated from computational studies.

Caption: A typical workflow for the computational analysis of this compound.

Caption: Molecular structure of this compound with atom numbering for theoretical calculations.

Caption: A representative signaling pathway for the reaction of this compound with an amine.

Conclusion

This technical guide provides a comprehensive framework for conducting theoretical and computational studies on this compound. By following the detailed protocols for geometry optimization, vibrational analysis, and electronic property calculations, researchers can gain valuable insights into the molecular characteristics of this important synthetic intermediate. The predicted data and visualizations presented herein serve as a valuable reference for interpreting the results of such studies. This methodological approach will empower researchers, scientists, and drug development professionals to better understand and utilize this compound in their synthetic endeavors.

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-fluorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-5-fluorobenzoyl chloride, a key intermediate in the preparation of various pharmaceutical and agrochemical compounds. This document details the primary synthetic routes, presents detailed experimental protocols, and summarizes quantitative data to facilitate the selection of the most suitable method for laboratory and industrial applications.

Core Synthesis Pathway: Chlorination of 2-Bromo-5-fluorobenzoic Acid

The most prevalent and straightforward method for the synthesis of this compound is the direct chlorination of its corresponding carboxylic acid, 2-Bromo-5-fluorobenzoic acid. This transformation is typically achieved using common chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF).

The general reaction scheme is as follows:

Unveiling the Structural Nuances of 2-Bromo-5-fluorobenzoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure and conformational preferences of 2-Bromo-5-fluorobenzoyl chloride, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. In the absence of direct experimental data for this specific molecule, this paper draws upon comprehensive studies of closely related analogues and computational chemistry principles to present a predictive overview of its structural characteristics. This document is intended to serve as a valuable resource for researchers, offering insights into the molecule's stereochemistry and providing detailed experimental protocols for its empirical study.

Predicted Molecular Structure and Conformation

The molecular structure of this compound is defined by a benzene ring substituted with a bromine atom at the C2 position, a fluorine atom at the C5 position, and a benzoyl chloride group at the C1 position. A critical aspect of its structure is the rotational freedom around the C1-C(O)Cl single bond, which gives rise to different conformers.

Based on extensive studies of 2-halobenzoyl chlorides (where the halogen is fluorine, chlorine, or bromine) using gas electron diffraction and computational methods, it is predicted that this compound exists as a mixture of two stable, non-planar conformers: an anti and a gauche form.[1] The anti conformer, where the C=O bond is directed away from the ortho-bromine atom, is expected to be the lower energy and therefore more abundant form.[1] The presence of the bulky bromine atom at the ortho position is likely to induce a greater deviation from planarity in both conformers compared to simpler benzoyl chlorides.[1]

Tabulated Predicted Structural Data

The following tables summarize the predicted geometric parameters for the dominant anti conformer of this compound. These values are extrapolated from trends observed in related 2-halobenzoyl chlorides and are presented as a baseline for future experimental and computational verification.[1]

Table 1: Predicted Bond Lengths

| Bond | Predicted Length (Å) |

| C=O | ~1.18 - 1.20 |

| C-Cl (acyl) | ~1.78 - 1.80 |

| C-C (ring avg.) | ~1.39 - 1.41 |

| C-Br | ~1.88 - 1.92 |

| C-F | ~1.34 - 1.36 |

| C-C(O)Cl | ~1.48 - 1.52 |

Table 2: Predicted Bond Angles

| Angle | Predicted Angle (°) |

| O=C-Cl | ~120 - 122 |

| C(ring)-C(ring)-Br | ~118 - 121 |

| C(ring)-C(ring)-F | ~117 - 120 |

| C(ring)-C-C(O)Cl | ~119 - 123 |

Table 3: Predicted Dihedral Angles

| Dihedral Angle (Cring-Cring-C-O) | Predicted Angle (°) | Conformer |

| τ (anti) | ~15 - 30 | anti |

| τ (gauche) | ~100 - 120 | gauche |

Experimental Protocols for Structural Elucidation

To empirically determine the molecular structure and conformation of this compound, a combination of spectroscopic and diffraction techniques would be employed.

Gas Electron Diffraction (GED)

Objective: To determine the gas-phase molecular structure and conformational composition.

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

-

Electron Bombardment: A high-energy electron beam is directed at the gas stream.

-

Scattering and Detection: The scattered electrons form a diffraction pattern that is captured on a detector.

-

Data Analysis: The diffraction data is analyzed to determine the radial distribution of atoms, from which bond lengths, bond angles, and dihedral angles can be derived.

-

Conformational Analysis: The experimental data is fitted with theoretical models of the anti and gauche conformers to determine their relative populations.[1]

X-Ray Crystallography

Objective: To determine the solid-state molecular structure.

Methodology:

-

Crystallization: Single crystals of this compound are grown from a suitable solvent.

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer.

-

X-ray Diffraction: The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions, yielding precise bond lengths and angles in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To characterize the chemical environment of the nuclei and infer conformational details in solution.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃).

-

¹H and ¹³C NMR: Standard one-dimensional ¹H and ¹³C NMR spectra are acquired to identify the chemical shifts and coupling constants of the protons and carbons.

-

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are performed to establish connectivity between atoms.

-

NOESY/ROESY: Nuclear Overhauser Effect spectroscopy is used to determine through-space proximities of atoms, which can help in elucidating the preferred conformation in solution.

Workflow for Molecular Structure Determination

The following diagram illustrates a typical workflow for the comprehensive determination of the molecular structure of a small organic molecule like this compound.

Caption: A generalized workflow for the synthesis, purification, and multi-technique structural analysis of this compound.

Conclusion

While direct experimental data for this compound remains to be published, a robust predictive model of its molecular structure and conformation can be constructed based on high-quality data from analogous compounds. It is anticipated that this molecule adopts two stable, non-planar conformers (anti and gauche), with the anti conformer being energetically more favorable. The provided experimental protocols outline a comprehensive approach to validate these predictions and to provide a definitive structural characterization. This guide serves as a foundational resource for researchers working with this important chemical intermediate, facilitating a deeper understanding of its properties and reactivity.

References

A Technical Guide to the Potential Applications of 2-Bromo-5-fluorobenzoyl Chloride in Novel Research

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The direct peer-reviewed scientific literature on the applications of 2-Bromo-5-fluorobenzoyl chloride is limited. This guide is a predictive overview based on the well-established reactivity of its functional groups and the known biological activities of structurally analogous compounds. The experimental protocols and potential mechanisms of action proposed herein are intended to serve as a strategic roadmap for future investigation.

Introduction

This compound is a halogenated aromatic acyl chloride, a class of compounds that serve as highly versatile intermediates in organic synthesis. Its structure is characterized by three key features:

-

Acyl Chloride Group: A highly reactive electrophilic center, ideal for nucleophilic acyl substitution reactions to form amides, esters, and ketones.

-

Fluorine Atom: A common substituent in medicinal chemistry, known to enhance metabolic stability, binding affinity, and lipophilicity of molecules.

-

Bromine Atom: A valuable synthetic handle that allows for further molecular elaboration through modern cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations.

This unique combination of reactive sites makes this compound a promising starting material for the construction of diverse and complex molecules, particularly in the realm of drug discovery and materials science. This document provides a technical framework for exploring its potential in synthesizing novel compounds with therapeutic relevance.

Physicochemical Properties

A summary of the available and predicted physicochemical data for this compound is presented below. Experimental determination is recommended for definitive values.

| Property | Value | Source |

| CAS Number | 111771-13-2 | [1] |

| Molecular Formula | C₇H₃BrClFO | [1] |

| Molecular Weight | 237.45 g/mol | [1] |

| Melting Point | 20-22 °C | [1] |

| Boiling Point (Predicted) | 243.7 ± 20.0 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.742 ± 0.06 g/cm³ | [1] |

| Flash Point | 101.2 °C | [1] |

| Purity (Typical) | ≥95% | [2] |

Core Synthetic Applications

The reactivity of this compound allows for its use in a variety of fundamental organic transformations to generate diverse molecular scaffolds.

Synthesis of Benzamides and Benzoate Esters

The acyl chloride readily reacts with primary or secondary amines to yield N-substituted 2-bromo-5-fluorobenzamides and with alcohols to form the corresponding esters. These reactions are typically high-yielding and form the basis for creating libraries of compounds for biological screening.[3]

Friedel-Crafts Acylation for Benzophenone Scaffolds

A key application is the Friedel-Crafts acylation of aromatic compounds to produce substituted benzophenones.[4] The benzophenone core is a "privileged structure" in medicinal chemistry, found in numerous compounds with anticancer, anti-inflammatory, and antimicrobial properties.[4]

Palladium-Catalyzed Cross-Coupling

The bromine atom on the aromatic ring is a key site for post-acylation modifications. It enables palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce aryl, alkynyl, or amino groups, dramatically increasing molecular complexity and allowing for fine-tuning of biological activity.[5][6]

Potential Applications in Drug Discovery

Based on the activities of structurally related compounds, derivatives of this compound are hypothesized to be valuable candidates for several therapeutic areas.

Anticancer Agents

-

Kinase Inhibitors: The dysregulation of protein kinases is a primary driver of many cancers.[6] Small molecule kinase inhibitors are a major class of targeted therapies. The 2-bromo-5-fluorobenzoyl scaffold can be elaborated to create rigid, heterocyclic systems that can fit into the ATP-binding pocket of kinases, with the halogen atoms potentially forming key interactions to enhance potency and selectivity.[7][8]

Anti-inflammatory Agents

Derivatives of halogenated benzoic acids have been explored as potent anti-inflammatory agents, often by targeting cyclooxygenase (COX) enzymes.[9] By inhibiting COX-2, these compounds can reduce the production of pro-inflammatory prostaglandins, which are key mediators of pain and inflammation.[9][10]

Antimicrobial Agents

The benzophenone scaffold and other halogenated aromatic structures are known to exhibit significant antibacterial and antifungal properties.[4] The presence of both bromine and fluorine in derivatives of this compound suggests a strong potential for the development of novel antimicrobial agents.[3]

Experimental Protocols

The following are representative, detailed methodologies for key experiments involving this compound.

Protocol 1: Synthesis of N-Aryl-2-bromo-5-fluorobenzamide

-

Materials:

-

Substituted aniline (1.0 equivalent)

-

This compound (1.1 equivalents)

-

Triethylamine (1.5 equivalents)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve the substituted aniline (1.0 equiv.) and triethylamine (1.5 equiv.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add this compound (1.1 equiv.) dropwise to the solution over 15 minutes.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired benzamide.

-

Protocol 2: Friedel-Crafts Acylation for a 2-Bromo-5-fluorobenzophenone Derivative

-

Materials:

-

Anhydrous Aluminum Chloride (AlCl₃) (1.2 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

This compound (1.0 equivalent)

-

Substituted arene (e.g., anisole) (1.1 equivalents)

-

Ice-cold water and 1 M HCl

-

-

Procedure:

-

Suspend anhydrous AlCl₃ (1.2 equiv.) in anhydrous DCM in a flask under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add this compound (1.0 equiv.) to the cooled suspension.

-

In a separate funnel, prepare a solution of the substituted arene (1.1 equiv.) in anhydrous DCM.

-

Add the arene solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

After addition, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

-

Carefully quench the reaction by slowly pouring it into a beaker of crushed ice and 1 M HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with water, saturated NaHCO₃, and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.

-

Purify the crude product by column chromatography (e.g., hexanes/ethyl acetate) to obtain the pure benzophenone derivative.[4]

-

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescent ATP Detection)

-

Materials:

-

Target kinase enzyme and its specific substrate

-

Synthesized inhibitor compounds (dissolved in DMSO)

-

Kinase assay buffer

-

ATP solution

-

Luminescent kinase assay kit (e.g., Kinase-Glo®)

-

White, opaque 96- or 384-well plates

-

-

Procedure:

-

Prepare serial dilutions of the inhibitor compounds in the assay buffer.

-

In each well of the plate, add the kinase enzyme, its substrate, and the inhibitor solution (or DMSO for control).

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

Stop the reaction and quantify the remaining ATP by adding the luminescent detection reagent according to the manufacturer's protocol.

-

Incubate for 10 minutes to allow the luminescent signal to stabilize.

-

Measure luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition relative to the DMSO control and determine the IC₅₀ value by plotting inhibition versus inhibitor concentration.[11]

-

Conclusion

This compound is a highly promising, yet underexplored, chemical building block. Its inherent reactivity and strategic placement of halogen atoms provide a robust platform for the synthesis of diverse and complex molecules. The demonstrated success of analogous compounds in medicinal chemistry strongly suggests that derivatives of this compound could yield novel and potent therapeutic agents, particularly in the fields of oncology, inflammation, and infectious diseases. This guide serves as a foundational resource to stimulate and direct further research into unlocking the full potential of this versatile intermediate.

References

- 1. lookchem.com [lookchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Novel coumarin–benzimidazole derivatives as antioxidants and safer anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Friedel-Crafts Acylation using 2-Bromo-5-fluorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a fundamental and versatile method in organic synthesis for the formation of aryl ketones. This reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl halide or anhydride, typically catalyzed by a Lewis acid. The resulting aryl ketones are pivotal intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and materials. 2-Bromo-5-fluorobenzoyl chloride is a valuable building block, as the resulting (2-bromo-5-fluorophenyl)(aryl)methanones can be further functionalized, making them attractive precursors in drug discovery. For instance, the benzophenone core is a privileged structure in medicinal chemistry, and the presence of bromine and fluorine atoms can enhance metabolic stability and binding affinity to biological targets.[1] Derivatives of similar halogenated benzophenones have been investigated for their potential as kinase inhibitors, which play a crucial role in cellular signaling pathways implicated in diseases such as cancer.[1]

This document provides detailed application notes and protocols for the use of this compound in Friedel-Crafts acylation reactions with various aromatic substrates.

Reaction Mechanism

The Friedel-Crafts acylation proceeds through the following key steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst, commonly aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of this compound. This polarization facilitates the cleavage of the carbon-chlorine bond, generating a highly electrophilic and resonance-stabilized acylium ion.

-

Electrophilic Aromatic Substitution: The electron-rich aromatic substrate attacks the acylium ion, forming a sigma complex (also known as an arenium ion), which is a carbocation intermediate.

-

Deprotonation: A weak base, typically the chloroaluminate complex ([AlCl₄]⁻), removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the final aryl ketone product. The AlCl₃ catalyst is regenerated in this step.

Mandatory Visualization: Reaction Mechanism

Caption: General mechanism of the Friedel-Crafts acylation reaction.

Experimental Protocols

The following is a representative experimental protocol for the Friedel-Crafts acylation of an aromatic substrate with this compound. This protocol is based on established methodologies for similar reactions.[1]

Materials:

-

This compound (1.0 equivalent)

-

Aromatic substrate (e.g., anisole, toluene, xylene) (1.1 equivalents)

-

Anhydrous aluminum chloride (AlCl₃) (1.2 equivalents)

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Crushed ice

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane to the cooled suspension. Following this, add the aromatic substrate (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates the consumption of the starting materials.

-

Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and 1 M hydrochloric acid with vigorous stirring.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to afford the pure (2-bromo-5-fluorophenyl)(aryl)methanone.

Mandatory Visualization: Experimental Workflow

Caption: A typical experimental workflow for Friedel-Crafts acylation.

Data Presentation

The following table summarizes the expected products and estimated yields for the Friedel-Crafts acylation of various aromatic substrates with this compound. The yields are estimates based on analogous reactions reported in the literature and may vary depending on the specific reaction conditions.

| Aromatic Substrate | Product Name | Expected Major Isomer(s) | Estimated Yield (%) |

| Benzene | (2-Bromo-5-fluorophenyl)(phenyl)methanone | - | 75-85 |

| Toluene | (2-Bromo-5-fluorophenyl)(p-tolyl)methanone | para | 80-90 |

| Anisole | (2-Bromo-5-fluorophenyl)(4-methoxyphenyl)methanone | para | 85-95 |

| o-Xylene | (2-Bromo-5-fluorophenyl)(3,4-dimethylphenyl)methanone | - | 70-80 |

| m-Xylene | (2-Bromo-5-fluorophenyl)(2,4-dimethylphenyl)methanone | - | 75-85 |

| p-Xylene | (2-Bromo-5-fluorophenyl)(2,5-dimethylphenyl)methanone | - | 70-80 |

| Naphthalene | (2-Bromo-5-fluorophenyl)(naphthalen-1-yl)methanone and (2-Bromo-5-fluorophenyl)(naphthalen-2-yl)methanone | Mixture of isomers | 60-75 |

Note: The regioselectivity is dictated by the directing effects of the substituents on the aromatic ring. Electron-donating groups generally direct acylation to the ortho and para positions, with the para product often being favored due to reduced steric hindrance.

Applications in Drug Development: Kinase Inhibitor Scaffolds

Derivatives of halogenated benzophenones have shown promise as scaffolds for the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. By inhibiting specific kinases, it is possible to modulate these signaling pathways and achieve a therapeutic effect. The (2-bromo-5-fluorophenyl)(aryl)methanone core can be elaborated through various chemical transformations to generate a library of compounds for screening against different kinase targets.

Mandatory Visualization: Hypothetical Signaling Pathway

Caption: Inhibition of a kinase signaling pathway by a benzophenone derivative.

Conclusion

This compound is a versatile reagent for the synthesis of a variety of (2-bromo-5-fluorophenyl)(aryl)methanones via the Friedel-Crafts acylation reaction. The resulting products are valuable intermediates for the development of novel compounds with potential therapeutic applications, particularly in the area of kinase inhibition for cancer therapy. The provided protocols and data serve as a guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. Further optimization of reaction conditions for specific substrates may be necessary to achieve maximum yields.

References

Application Notes and Protocols for Amide Synthesis using 2-Bromo-5-fluorobenzoyl Chloride and Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-substituted-2-bromo-5-fluorobenzamides through the reaction of 2-Bromo-5-fluorobenzoyl chloride with a range of primary amines. This class of compounds holds significant interest in medicinal chemistry, particularly in the development of targeted cancer therapies. The described protocol is a robust and efficient method for generating diverse amide libraries for screening and lead optimization. Included are reaction conditions, purification methods, and representative yield data. Furthermore, the application of these synthesized amides as potential dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase (HDAC) is discussed, with a corresponding signaling pathway diagram to illustrate the mechanism of action in cancer cells.

Introduction

The amide bond is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals. The reaction between an acyl chloride and a primary amine is a fundamental and widely utilized method for the formation of N-substituted amides. This compound is a valuable building block in this context, as the resulting benzamide scaffold, featuring bromine and fluorine substituents, is a privileged structure in drug discovery. These halogen atoms can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can also serve as handles for further synthetic modifications.

Recent research has highlighted the potential of N-substituted benzamides as potent enzyme inhibitors. Notably, derivatives of N-benzyl-2-fluorobenzamides have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3), two key targets in oncology. The dual inhibition of these pathways presents a promising strategy for overcoming drug resistance and improving therapeutic outcomes in cancers such as triple-negative breast cancer.

Data Presentation

The following table summarizes the expected yields for the synthesis of various N-substituted-2-bromo-5-fluorobenzamides based on reactions with analogous substrates and general knowledge of this type of acylation reaction. The reaction conditions are based on the general protocol provided in the subsequent section.

| Primary Amine | Product Name | Expected Yield (%) |

| Benzylamine | N-Benzyl-2-bromo-5-fluorobenzamide | >90% |

| Aniline | N-Phenyl-2-bromo-5-fluorobenzamide | 85-95% |

| 4-Fluoroaniline | N-(4-Fluorophenyl)-2-bromo-5-fluorobenzamide | 85-95% |

| 4-Chloroaniline | N-(4-Chlorophenyl)-2-bromo-5-fluorobenzamide | 80-90% |

| 4-Methoxyaniline | N-(4-Methoxyphenyl)-2-bromo-5-fluorobenzamide | 85-95% |

| Ethylamine | N-Ethyl-2-bromo-5-fluorobenzamide | >90% |

| Propylamine | N-Propyl-2-bromo-5-fluorobenzamide | >90% |

| Isopropylamine | N-Isopropyl-2-bromo-5-fluorobenzamide | 80-90% (potential for steric hindrance) |

Note: Yields are estimates and can vary based on reaction scale, purity of reagents, and specific reaction conditions.

Experimental Protocols

General Protocol for the Synthesis of N-substituted-2-bromo-5-fluorobenzamides

This protocol describes a general and efficient method for the acylation of primary amines with this compound.

Materials:

-

This compound (1.0 eq)

-

Primary amine (1.05 eq)

-

Triethylamine (Et3N) or Pyridine (1.1 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.05 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice bath with continuous stirring.

-